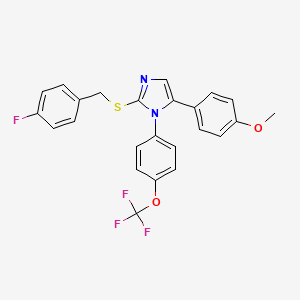

2-((4-fluorobenzyl)thio)-5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

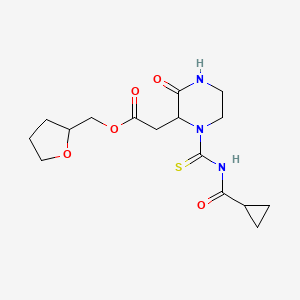

The compound “2-((4-fluorobenzyl)thio)-5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole” is a complex organic molecule. It contains several functional groups including a fluorobenzyl group, a methoxyphenyl group, and a trifluoromethoxyphenyl group attached to an imidazole ring .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring (imidazole). The presence of fluorine atoms could also introduce interesting properties, as fluorine is highly electronegative .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The imidazole ring is a common feature in many biologically active molecules and is known to participate in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Applications De Recherche Scientifique

Chemical Synthesis and Structural Analysis

The preparation and structural elucidation of compounds closely related to 2-((4-fluorobenzyl)thio)-5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole reveal significant insights into their chemical synthesis and molecular structures. For instance, the synthesis, spectroscopic, and crystal structure analysis of related imidazo[2,1-b][1,3,4]thiadiazole derivatives highlight the methodologies for obtaining these compounds and their supramolecular interactions, such as C–H⋯O, C–H⋯N, and π–π stacking, contributing to their stability and potential functional properties (Banu et al., 2013). These analyses provide a foundational understanding of their chemical behavior and potential applications in various fields, including material science and pharmacology.

Antioxidant and Lubricant Additives

Functionalized imidazoles, including derivatives similar to the compound of interest, have been evaluated for their antioxidant properties, particularly as additives in lubricating oils. The specific substitution at the 2-position with thiol, thiomethyl, and thiobenzyl groups has shown to influence the antioxidant capacity of these compounds. Such studies offer insights into designing more effective antioxidant agents for industrial applications, with particular relevance to enhancing the oxidative stability of lubricants (Ashry et al., 2014).

Electron Transfer and Redox Mediators

Research into triarylimidazoles (TAIs), which are structurally related to the compound , has demonstrated their potential as organic electron transfer redox mediators. This class of compounds facilitates indirect electrochemical C-H bonds activation and functionalization, showing promise for applications in electrocatalysis and organic synthesis. Understanding the electron transfer rates and mechanisms of action for these compounds broadens the scope of their utility in chemical processes, including the development of new methodologies for the functionalization of organic molecules (Lu et al., 2014).

Photophysical Properties and Fluorescence Probes

The study of fluorophores closely related to this compound, such as benzoxazole and benzothiazole derivatives, reveals their applicability to fluorescent probes sensing pH and metal cations. These compounds exhibit sensitivity to pH changes and selectivity towards specific metal ions, attributed to the acidity of the fluorophenol moiety. This property is critical for developing sensitive and selective fluorescent probes for biological and chemical sensing applications (Tanaka et al., 2001).

Mécanisme D'action

Propriétés

IUPAC Name |

2-[(4-fluorophenyl)methylsulfanyl]-5-(4-methoxyphenyl)-1-[4-(trifluoromethoxy)phenyl]imidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18F4N2O2S/c1-31-20-10-4-17(5-11-20)22-14-29-23(33-15-16-2-6-18(25)7-3-16)30(22)19-8-12-21(13-9-19)32-24(26,27)28/h2-14H,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUUOOKQBGLWNHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)(F)F)SCC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18F4N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-1-[2-(2,3-dihydro-1,4-benzodioxin-5-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2725504.png)

![N-(4-methoxybenzyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide](/img/structure/B2725508.png)

![2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride](/img/structure/B2725510.png)

![Ethyl 2-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate](/img/no-structure.png)

![(E)-2,5-dichloro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2725515.png)

![4-[(2,4-Dichlorobenzyl)oxy]-3-iodobenzaldehyde](/img/structure/B2725516.png)

![2,6-difluoro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2725519.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-cyanobenzamide](/img/structure/B2725521.png)

![2-[(4-Chloro-2-hydroxyphenyl)carbamoyl]-3-nitrobenzoic acid](/img/structure/B2725525.png)